molecular formula C26H13D5FNO B1164692 FUB-JWH 018-d5

FUB-JWH 018-d5

Cat. No.: B1164692
M. Wt: 384.5
InChI Key: VREQTLWJHFQLEX-NLKCTOQRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FUB-JWH 018-d5 is a deuterated analog of the synthetic cannabinoid receptor agonist FUB-JWH-018, a naphthoylindole-based compound that is a molecular hybrid of JWH-018 and AB-FUBICA . This high-purity internal standard is critical for precise quantitative analysis in advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary application is in forensic toxicology and metabolic studies, where it enables researchers to accurately identify and quantify the parent compound and its metabolites in complex biological matrices, thereby improving the accuracy and reliability of analytical results. As a synthetic cannabinoid, its parent compound acts as a potent agonist at cannabinoid receptor types 1 (CB1) and 2 (CB2) . Research involving FUB-JWH-018 has documented significant cardiovascular and respiratory effects, including profound bradycardia, bradyarrhythmia, tachyarrhythmia, and bradypnea in preclinical models, making it a compound of interest for investigating the safety and toxicology of novel psychoactive substances (NPS) . The deuterated form, this compound, is an essential tool for studying the metabolic fate of the parent drug. Research on related cannabinoids like JWH-018 shows that major metabolic pathways involve oxidative transformations on the pentyl side chain, culminating in the formation of carboxylic acid metabolites, a process likely shared by FUB-JWH-018 and amenable to detailed study using this deuterated standard . This compound is provided For Research Use Only. It is strictly intended for use in laboratory research and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C26H13D5FNO

Molecular Weight

384.5

InChI

InChI=1S/C26H18FNO/c27-20-14-12-18(13-15-20)16-28-17-24(22-9-3-4-11-25(22)28)26(29)23-10-5-7-19-6-1-2-8-21(19)23/h1-15,17H,16H2/i3D,4D,9D,11D,17D

InChI Key

VREQTLWJHFQLEX-NLKCTOQRSA-N

SMILES

O=C(C1=CC=CC2=C1C=CC=C2)C3=C([2H])N(CC4=CC=C(F)C=C4)C5=C([2H])C([2H])=C([2H])C([2H])=C53

Synonyms

(1-(4-fluorobenzyl)-1H-indol-3-yl-d5)(naphthalen-1-yl)methanone

Origin of Product

United States

Scientific Research Applications

Pharmacological Effects

FUB-JWH 018-d5 is a derivative of JWH-018, known for its high affinity for cannabinoid receptors, particularly CB1 and CB2. Research indicates that synthetic cannabinoids like this compound can have significant psychostimulant effects, influencing dopamine release in the brain.

  • Binding Affinity : this compound exhibits a binding affinity to CB1 receptors that is substantially higher than that of THC, leading to enhanced psychoactive effects. Studies have shown that compounds similar to JWH-018 can induce behaviors akin to those produced by traditional stimulants like cocaine and amphetamines, but through different mechanisms .
  • Neurocognitive Impact : Repeated exposure to this compound has been linked to alterations in serotonin receptor sensitivity and impairments in learning and memory functions. Experimental studies on rodents have demonstrated that these synthetic cannabinoids can negatively affect cognitive processes by disrupting synaptic transmission in the hippocampus .

Detection Methods

The detection and quantification of this compound in biological specimens are critical for forensic analysis and clinical toxicology.

  • Analytical Techniques : Advanced methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed for the identification of synthetic cannabinoids in urine and blood samples. These techniques allow for the precise measurement of drug concentrations and the identification of metabolites .
  • Case Studies : Forensic studies have utilized validated methods for detecting synthetic cannabinoids in postmortem cases, highlighting the importance of accurate identification in legal contexts. The use of SWATH® acquisition techniques has improved the specificity of cannabinoid detection, allowing for comprehensive analysis without requiring standard reference materials .

Case Studies

Several case studies illustrate the implications of this compound in real-world scenarios:

  • Postmortem Toxicology : In a notable case study from Johannesburg, South Africa, researchers applied validated methods to detect synthetic cannabinoids in postmortem blood samples. The findings underscored the rising prevalence of synthetic cannabinoids like this compound in overdose cases, necessitating enhanced forensic capabilities .
  • Clinical Observations : A pilot study involving human subjects revealed that administration of JWH-018 resulted in behavioral impairments despite low serum concentrations. Participants reported feelings of being "high," indicating that even minimal exposure could lead to significant psychoactive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares FUB-JWH 018-d5 with two structurally related compounds: JWH-018 and JWH-019 .

Property This compound JWH-018 JWH-019
Molecular Formula C₂₃H₁₈D₅FNO C₂₃H₂₃NO C₂₄H₂₅NO
Molecular Weight (g/mol) 359.5 337.4 351.5
Key Modifications Fluorobenzyl + deuterium Naphthoylindole Naphthoylindole + pentyl chain elongation
CB1 Receptor Affinity (Ki) Not reported (inferred higher due to fluorination) 9.0 nM 5.8 nM
Analytical Use Internal standard for GC-MS/LC-MS Detected in "K2" spice products Rarely monitored due to lower prevalence
Metabolic Stability Enhanced (deuterium reduces hepatic cleavage) Rapid metabolism to hydroxylated metabolites Similar to JWH-018 but slower due to chain length

Key Differences and Implications

  • Deuterium labeling in this compound mitigates metabolic degradation, enabling precise quantification in biological matrices . JWH-019 differs from JWH-018 by a single carbon extension in the pentyl side chain, which enhances CB1 binding affinity (Ki = 5.8 nM vs. 9.0 nM) but reduces psychoactive effects in vivo .
  • Pharmacological Effects: JWH-018 induces hypomobility, hypothermia, and catalepsy in mice via CB1 activation, while JWH-019 shows attenuated effects despite higher receptor affinity, suggesting steric hindrance or alternative signaling pathways .
  • Analytical Utility :

    • This compound is indispensable as an isotopic internal standard, reducing matrix effects in GC-MS/LC-MS analyses .
    • JWH-018 requires optimized chromatographic conditions (e.g., 0.1% formic acid in mobile phase) for resolution from co-eluting impurities in "K2" products .

Research Findings and Data Tables

Table 1: Chromatographic Conditions for Detecting JWH-018 and Analogues

Parameter JWH-018 This compound (Inferred)
Column Shim-pack XR-ODS II C18 or equivalent
Mobile Phase Acetonitrile/0.1% FA (80:20) Similar with deuterium adjustment
Flow Rate 0.25 mL/min 0.25–0.3 mL/min
Detection Wavelength 280 nm MS/MS (MRM mode)
LOD 90 ng/mL <10 ng/mL (estimated)

Table 2: Behavioral Effects in Mice

Compound Hypomobility Hypothermia Catalepsy Mechanism
JWH-018 +++ +++ ++ CB1 agonist
JWH-019 + + - CB1 partial agonist
This compound Not studied Not studied Not studied Presumed CB1 agonist

Preparation Methods

Reaction Sequence and Deuterium Incorporation

The core structure of JWH-018 is derived from indole and 1-naphthoyl chloride. For this compound, the pentyl side chain is replaced with a deuterated analog (1-bromopentane-d5) during N-alkylation. The reaction proceeds in acetone with potassium hydroxide as a base, yielding the deuterated product. Key modifications include:

  • Deuterated alkylating agent : 1-bromopentane-d5 (≥98% isotopic purity) ensures five deuterium atoms are introduced at the terminal methyl group of the pentyl chain.

  • Catalyst optimization : Diethylaluminum chloride (1.2–1.4 equivalents) facilitates efficient acylation, achieving yields of 75–80% for the intermediate.

Reaction Conditions

Optimal parameters for the Friedel-Crafts acylation and alkylation steps are summarized below:

ParameterFriedel-Crafts AcylationN-Alkylation
Temperature0–5°C (controlled)Room temperature
SolventDichloromethaneAcetone
Molar ratio (indole:acyl)1.2:11:1.1 (indole:alkyl)
CatalystDiethylaluminum chloridePotassium hydroxide
Yield85–93%75–80%

Data synthesized from methodology in Wiley et al. (1998) and Jarbe et al. (2011).

Purification and Isolation

Post-synthesis purification ensures removal of non-deuterated byproducts and unreacted starting materials.

Column Chromatography

The crude product is purified using silica gel column chromatography with a hexane:ethyl acetate (95:5 v/v) mobile phase. This step separates the deuterated compound from non-deuterated analogs, achieving >99% purity as verified by HPLC.

Recrystallization

For solid-phase isolation, this compound is recrystallized from a hexane:ethanol (9:1 v/v) mixture. This yields a neat solid with a melting point of 162–164°C, consistent with its non-deuterated counterpart.

Structural Characterization

Advanced analytical techniques confirm the identity and isotopic purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium incorporation alters proton environments, observable in 1H^1H-NMR spectra:

  • Indole protons : Resonances at δ 7.33–8.49 ppm remain unchanged.

  • Deuterated pentyl chain : The terminal –CD2_2CH3_3 group shows suppressed proton signals at δ 0.88–1.33 ppm, confirming deuterium substitution.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis (positive ion mode) reveals a molecular ion peak at m/z 384.46 [M+H]+^+, consistent with the molecular formula C26_{26}H13_{13}D5_5FNO. Isotopic distribution patterns confirm ≥98% deuterium enrichment.

High-Performance Liquid Chromatography (HPLC)

A C18 column (2.1 × 50 mm, 3.5 µm) with acetonitrile:water (0.1% formic acid) gradient elution resolves this compound (retention time: 6.2 min) from non-deuterated JWH-018 (5.8 min).

Analytical Applications

This compound is utilized as an internal standard in LC-MS/MS workflows for quantifying synthetic cannabinoids in forensic samples. Its deuterated structure minimizes matrix effects, improving assay precision (CV <5%) .

Q & A

Q. What are the key analytical methods for identifying and quantifying FUB-JWH 018-d5 in experimental samples?

To confirm the presence and purity of this compound, researchers should employ a combination of liquid chromatography–high-resolution mass spectrometry (LC-HRMS) for precise molecular identification and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation . Cross-validation using reference standards and calibration curves is critical to minimize false positives. For quantification, tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., deuterated internal standards) enhances accuracy in complex matrices .

Q. How can researchers design a controlled synthesis protocol for this compound to ensure reproducibility?

A robust synthesis protocol requires:

  • Stepwise documentation : Detailed reaction conditions (temperature, solvent ratios, catalyst concentrations).
  • Purity checks : Intermediate purification via column chromatography and spectroscopic validation.
  • Batch consistency : Replicate reactions under identical conditions to assess yield variability. Refer to peer-reviewed synthetic pathways for cannabinoid derivatives and adhere to guidelines for reporting new compounds, including spectral data and purity thresholds .

Q. What ethical considerations apply to in vitro studies involving this compound?

Researchers must:

  • Obtain institutional review board (IRB) approval for cell-line or tissue studies.
  • Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure ethical alignment .
  • Disclose potential conflicts of interest, such as funding sources tied to synthetic cannabinoid commercialization.

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound be resolved across studies?

Discrepancies in metabolism or bioavailability often arise from methodological variability. To address this:

  • Cross-study validation : Replicate experiments using harmonized protocols (e.g., standardized dosing in animal models).
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., interspecies differences, enzyme induction effects) .
  • Advanced modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate human metabolic pathways when in vivo data is limited.

Q. What strategies optimize the detection of this compound metabolites in forensic toxicology?

To identify low-abundance metabolites:

  • Fragmentation pattern analysis : Use LC-HRMS/MS to map characteristic ion clusters.
  • Enzymatic hydrolysis : Apply β-glucuronidase to free conjugated metabolites for enhanced detection.
  • Machine learning : Train algorithms on existing cannabinoid metabolite libraries to predict novel biotransformation products .

Q. How should researchers design experiments to investigate this compound’s receptor binding affinity compared to JWH-018?

A comparative study requires:

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]CP-55,940) in human CB1/CB2 receptor preparations.
  • Dose-response curves : Calculate IC₅₀ values under standardized buffer conditions.
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess significance between binding affinities, ensuring sample sizes meet power analysis requirements .

Q. What methodological pitfalls arise in longitudinal studies of this compound’s neurotoxic effects?

Common issues include:

  • Baseline variability : Control for pre-existing neurological conditions in animal models.
  • Temporal resolution : Use high-frequency behavioral assessments (e.g., weekly open-field tests) to capture dynamic changes.
  • Data normalization : Adjust for batch effects in multi-omics data (e.g., transcriptomics, proteomics) using tools like ComBat .

Data Management & Reporting

Q. How can researchers address peer reviewer concerns about insufficient mechanistic data for this compound’s effects?

  • Additional controls : Include siRNA knockdown of target receptors to confirm pathway specificity.
  • Omics integration : Correlate phenotypic outcomes with transcriptomic/proteomic datasets.
  • Transparency : Pre-register hypotheses and analytical pipelines to mitigate bias accusations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FUB-JWH 018-d5
Reactant of Route 2
Reactant of Route 2
FUB-JWH 018-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.